{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-5-6-10-15(13)11-18-16(19)12-21-17(20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAZFOMQPSFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with ethyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Simple Benzoate Esters
Simple esters like methyl benzoate (CAS 93-58-3) and benzyl benzoate are widely used as solvents, flavoring agents, and fragrance components. Key differences include:
- Synthesis: Methyl benzoate is synthesized via esterification of benzoic acid with methanol, often catalyzed by acid or nano-gold catalysts (yield: ~70–75%) . In contrast, {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate likely requires multi-step synthesis involving carbamoylation and esterification.
- Biological Activity: Methyl benzoate exhibits low antibacterial activity (e.g., 0.25 mg/mL against Pseudomonas aeruginosa), while carbamoyl derivatives show enhanced potency due to improved target binding .
Table 1: Properties of Simple Benzoate Esters
| Compound | Molecular Weight | Key Use | Antibacterial Activity (0.25 mg/mL) |
|---|---|---|---|
| Methyl benzoate | 136.15 g/mol | Solvent, fragrance | Low activity |
| Benzyl benzoate | 212.25 g/mol | Pharmaceutical excipient | Not reported |
| Ethyl benzoate | 150.18 g/mol | Flavoring agent | Not reported |
Substituted Benzoate Esters
Compounds like methyl 2-methylbenzoate and methyl 3-methoxybenzoate introduce substituents to the aromatic ring, altering electronic and steric properties:
- Reactivity: Nitration studies show that substituents (e.g., -CH₃, -OCH₃) influence reaction yields and regioselectivity. For example, nitration of methyl benzoate using HNO₃/H₂SO₄ proceeds efficiently, but bulky substituents (e.g., 3,5-di-tert-butyl) reduce yields to ~5% under certain conditions .
- Antibacterial Performance : Methyl 4-methylbenzoate displays lower activity than carbamoyl derivatives, suggesting the carbamoyl group enhances interactions with bacterial targets .
Carbamoyl- and Amide-Containing Benzoates
Structurally related compounds, such as methyl 2-(picolinamido)benzoate and methyl 2-[3-(methylcarbamoyl)phenyl]benzoate (CAS 1225575-00-7), highlight the role of carbamoyl/amide groups:
- Synthesis : Reactions involving benzylamine derivatives and sulfides achieve high yields (80–95%) due to the nucleophilic reactivity of the carbamoyl group .
- Toxicity Read-Across : Methyl benzoate is used as an analog for predicting skin sensitization of methyl phenylacetate, implying that carbamoyl derivatives may share similar metabolic pathways or reactivity profiles .
Table 2: Carbamoyl-Containing Benzoate Derivatives
| Compound | Molecular Weight | Synthesis Yield | Key Feature |
|---|---|---|---|
| Methyl 2-(picolinamido)benzoate | 256.27 g/mol | 80–95% | High-yield amidation |
| Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate | 273.30 g/mol | Not reported | Dual carbamoyl/ester functionality |
Key Research Findings and Gaps
Biological Activity
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a methylphenyl group, a carbamoyl moiety, and a benzoate fragment, which allows for diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Methylphenyl Group : Contributes to hydrophobic interactions.
- Carbamoyl Moiety : Facilitates hydrogen bonding and potential enzyme inhibition.
- Benzoate Fragment : Imparts unique steric and electronic properties.
This structural complexity enables the compound to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This disruption can affect key biochemical pathways involved in inflammation and pain perception.
- Hydrophobic Interactions : The hydrophobic nature of the methylphenyl group enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain analogs can effectively inhibit the growth of pathogens, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects may be mediated through the modulation of signaling pathways associated with inflammatory responses, potentially offering therapeutic benefits in treating chronic inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Researchers investigated the antimicrobial effects of derivatives related to this compound against various pathogens.
- Results indicated effective inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a novel antimicrobial agent.
-
Inflammation Modulation Study :
- A study focused on the anti-inflammatory properties of structurally similar compounds reported significant reductions in pro-inflammatory cytokines in vitro.
- These findings support the hypothesis that this compound may modulate inflammatory pathways.
- Insecticidal Potential :
Q & A
Q. What are the key considerations for synthesizing {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate with high purity and yield?
- Methodological Answer : Synthesis requires sequential functionalization of the benzoate ester and carbamoyl groups. Critical steps include:
- Solvent selection : Dichloromethane or acetonitrile are optimal for maintaining reaction homogeneity and minimizing side reactions .
- Temperature control : Reactions should be conducted at 0–25°C to preserve stereochemistry and prevent ester hydrolysis .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the compound, as evidenced by similar carbamoyl benzoate derivatives .
Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the presence of the o-tolyl methyl group (δ ~2.3 ppm for CH) and ester carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities; Hirshfeld surface analysis (e.g., as applied to 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate) quantifies intermolecular interactions .
- HPLC-MS : Validate purity (>95%) and detect trace byproducts like unreacted benzoyl chloride or carbamate intermediates .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Solvent stability : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but hydrolyzes in aqueous acidic/basic conditions (pH <3 or >10) due to ester lability .
- Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) can identify degradation thresholds .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., o-tolyl vs. phenyl) and assess biological activity changes. For example, replacing the o-tolyl group with naphthalene (as in Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate) enhances lipophilicity and target binding .
- Dose-response assays : Use IC/EC curves to quantify potency variations across cell lines or enzymatic systems .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., esterases) or receptors. Compare results with thiourea-benzoate derivatives, where hydrogen bonding and π-π stacking dominate interactions .
- QM/MM simulations : Study reaction mechanisms (e.g., ester hydrolysis) at atomic resolution using Gaussian or ORCA software .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer :
- Chiral catalysts : Use Evans’ oxazaborolidines or Sharpless asymmetric dihydroxylation to control stereochemistry at the carbamoyl group .
- Continuous flow reactors : Enhance enantiomeric excess (ee) by precise control of residence time and mixing, as demonstrated for [Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate .
Data Contradictions and Validation
- Stereochemical discrepancies : Reported configurations in similar compounds (e.g., vs. 6) highlight the need for crystallographic validation .
- Bioactivity variability : Differences in assay conditions (e.g., pH, solvent) may explain conflicting results; standardize protocols using guidelines from the FDA or EMA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
